molecular formula C31H27N3O3 B448335 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE

2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B448335
M. Wt: 489.6g/mol
InChI Key: MWZYTLSBXQUQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups, including a benzodiazepine core, an indene moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine core, which is then functionalized to introduce the pyridine and indene groups.

    Benzodiazepine Core Synthesis: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through the reaction of ortho-phenylenediamine with a suitable diketone under acidic conditions.

    Functionalization: The benzodiazepine core is then functionalized by introducing the pyridine ring through a condensation reaction with a pyridine aldehyde.

    Indene Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its benzodiazepine core suggests possible applications in the development of anxiolytic or anticonvulsant drugs.

Medicine

Medicinally, the compound could be explored for its therapeutic potential in treating various conditions, particularly those related to the central nervous system due to its benzodiazepine structure.

Industry

In industry, the compound might be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE likely involves interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests that it may interact with GABA receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Indomethacin: An indene derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Pyridoxine: A pyridine derivative that is a form of vitamin B6.

Uniqueness

What sets 2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C31H27N3O3

Molecular Weight

489.6g/mol

IUPAC Name

2-[1-(9,9-dimethyl-7-oxo-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)ethylidene]indene-1,3-dione

InChI

InChI=1S/C31H27N3O3/c1-18(26-29(36)19-10-4-5-11-20(19)30(26)37)34-24-14-7-6-12-21(24)33-23-16-31(2,3)17-25(35)27(23)28(34)22-13-8-9-15-32-22/h4-15,28,33H,16-17H2,1-3H3

InChI Key

MWZYTLSBXQUQDV-UHFFFAOYSA-N

SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=N6

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=N6

Origin of Product

United States

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